{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine
Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of amines like this compound often involves alkylation, a process where an alkyl group is introduced to the molecule . When a 3° amine is alkylated, a quaternary ammonium salt is produced . Alkylation is an efficient method for the synthesis of 3° and 4° amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopy. The hydrogens attached to an amine show up 0.5-5.0 ppm in the NMR spectrum . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis
Amines, including this compound, have the ability to act as weak organic bases . This is because the nitrogen atom has a lone pair of electrons that can accept a proton . As bases, amines will react with acids to form salts soluble in water .Physical and Chemical Properties Analysis
The compound has a molecular weight of 175.18 . It is stored at a temperature of 4°C . The compound is in liquid form .Scientific Research Applications
Synthesis and Characterization
- Research on similar compounds, such as 3-methyl-1H-1,2,4-triazole-5-amine, demonstrates the synthesis and characterization process. These compounds were characterized using infrared and multinuclear NMR spectroscopy, microanalysis, and melting point determination (Almeida et al., 2022).
Antimicrobial Activities
- Novel 1,2,4-Triazole derivatives have shown potential antimicrobial activities. This includes compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2007).
Plant-Growth Regulatory Activities
- Imines containing 1H-1,2,4-triazole and thiazole rings have been synthesized and evaluated for their plant-growth regulatory activities, showing promising results (Qin et al., 2010).
Applications in Medicinal and Agricultural Chemistry
- The 1,2,4-Triazole scaffold is crucial in medicinal and agricultural chemistry, leading to the synthesis of diverse compounds using 5-amino-1,2,4-triazoles as a building block (Tan et al., 2017).
Energetic Salts Synthesis
- Imidazole, 1,2,4-triazole, and tetrazole-based molecules have been prepared for potential applications in nitrogen-rich gas generators, demonstrating the versatility of triazole derivatives in synthesizing energetic compounds (Srinivas et al., 2014).
Coordination Complexes in Inorganic Chemistry
- Ni(II) complexes with triazole ligands have been studied, highlighting the potential of triazole derivatives in forming coordination complexes, which are significant in inorganic chemistry (Schweinfurth et al., 2013).
Clinical Drug Development
- Triazoles play a vital role in clinical drugs, with applications in developing drugs for various health conditions, such as migraines, viral infections, cancer, and anxiety disorders (Prasad et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N4/c1-9-2-6-10-4-11-12(6)3-5(7)8/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDQTPVLHGISJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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